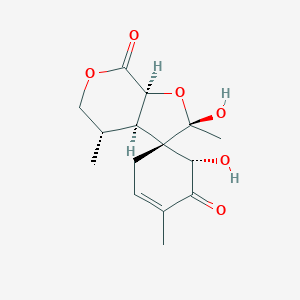

Cyclocalopin A

説明

Cyclocalopin A is a naturally occurring compound that has captured the interest of researchers due to its complex tricyclic framework. Although the provided papers do not directly describe Cyclocalopin A, they offer insights into related cyclic compounds and methodologies that could be relevant to its study. For instance, cyclotides, as discussed in papers and , are cyclic peptides with a unique head-to-tail cyclized backbone and a cystine knot motif, which confer exceptional stability. These peptides, while not the same as Cyclocalopin A, illustrate the potential stability and bioactivity of cyclic compounds. The synthesis strategies for complex cyclic structures, such as those described for cyclosporin A in papers and , and the cyclopentenone unit in paper , could provide a foundation for understanding the synthetic approaches that might be applied to Cyclocalopin A.

Synthesis Analysis

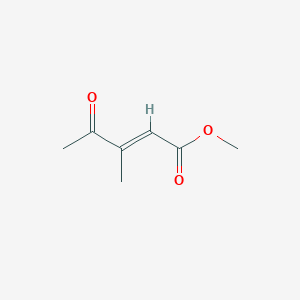

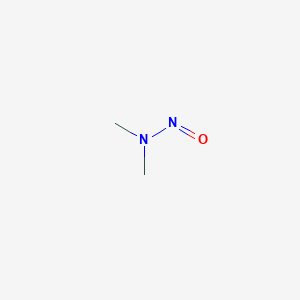

The synthesis of complex cyclic molecules like Cyclocalopin A often requires innovative strategies to construct their intricate frameworks. Paper outlines a method for building the tricyclic core of Cyclocalopin A, involving a [2 + 2 + 1]-cyclocarbonylation of allenyl glyoxylate. This process includes a stannylative cyclization followed by bromination and final cyclocarbonylation to yield the bis-γ,δ-lactone, a crucial intermediate. The synthesis showcases the use of palladium catalysis and highlights the challenges of constructing such densely packed molecular architectures.

Molecular Structure Analysis

While the papers do not provide specific details on the molecular structure of Cyclocalopin A, they do discuss related cyclic structures that can offer insights. For example, the cyclotides mentioned in papers , , and have a defined cyclic backbone and cystine knot motif, which contribute to their stability and function. These structural features are important when considering the molecular architecture of Cyclocalopin A, as they could influence its stability and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclic compounds are complex and require precise control over reaction conditions and regioselectivity. Paper discusses the intramolecular photochemical dioxenone-alkene [2 + 2] cycloaddition as a strategy to synthesize a bicyclo[2.1.1]hexane moiety, which is a component of a different complex molecule. This type of reaction, along with the cyclocarbonylation described in paper , exemplifies the types of chemical reactions that might be employed in the synthesis of Cyclocalopin A.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclic compounds like Cyclocalopin A are often determined by their molecular structure. The stability imparted by cyclic structures, as seen in the cyclotides , suggests that Cyclocalopin A may also exhibit significant resistance to degradation. The synthesis methods described in the papers, such as the enantioselective and asymmetric syntheses of cyclopentenones , and the complex peptide synthesis by cyclosporin synthetase , provide a glimpse into the intricate processes that yield stable and bioactive cyclic molecules.

科学的研究の応用

Application 1: Antibacterial Properties

- Summary of the Application : Cyclocalopin A has been found to have antibacterial properties, specifically against methicillin-resistant Staphylococcus aureus (MRSA) strains . MRSA is a type of bacteria that is resistant to several antibiotics and poses a significant public health challenge.

- Methods of Application or Experimental Procedures : Cyclocalopin A was isolated from Caloboletus radicans, a type of mushroom . The compound was then tested against MRSA strains to determine its antibacterial activity .

- Results or Outcomes : The compound displayed antistaphylococcal activity against MRSA strains with MIC (minimum inhibitory concentration) values of 16−256 μg/mL . This suggests that Cyclocalopin A could potentially be used as a treatment for infections caused by MRSA.

Application 2: Isolation from Basidiomycete Boletus Calopus

- Summary of the Application : Cyclocalopin A, along with two related compounds, has been isolated from the basidiomycete Boletus calopus . Basidiomycetes are a class of fungi that produce spores on specialized cells called basidia. Boletus calopus is a specific species within this class.

- Methods of Application or Experimental Procedures : The isolation of Cyclocalopin A from Boletus calopus was achieved through extraction and purification processes . The structure of the compound was then established based on spectral methods, including Mass Spectrometry (MS), Infrared Spectroscopy (IR), and One-Dimensional and Two-Dimensional Nuclear Magnetic Resonance (1D and 2D NMR) experiments .

- Results or Outcomes : The successful isolation of Cyclocalopin A from Boletus calopus contributes to the understanding of the chemical constituents of this fungus . This could potentially lead to the discovery of new bioactive compounds and the development of novel drugs.

Application 3: Isolation from Basidiomycete Boletus Calopus and Related Compounds

- Summary of the Application : Cyclocalopin A, along with two related compounds, has been isolated from the basidiomycete Boletus calopus . This contributes to the understanding of the chemical constituents of this fungus, which could potentially lead to the discovery of new bioactive compounds and the development of novel drugs .

- Methods of Application or Experimental Procedures : The isolation of Cyclocalopin A from Boletus calopus was achieved through extraction and purification processes . The structure of the compound was then established based on spectral methods, including Mass Spectrometry (MS), Infrared Spectroscopy (IR), and One-Dimensional and Two-Dimensional Nuclear Magnetic Resonance (1D and 2D NMR) experiments .

- Results or Outcomes : The successful isolation of Cyclocalopin A from Boletus calopus contributes to the understanding of the chemical constituents of this fungus . This could potentially lead to the discovery of new bioactive compounds and the development of novel drugs .

特性

IUPAC Name |

(2R,3S,3aR,4S,6'S,7aS)-2,6'-dihydroxy-2,2',4-trimethylspiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,5'-cyclohex-2-ene]-1',7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-7-4-5-15(12(17)10(7)16)9-8(2)6-20-13(18)11(9)21-14(15,3)19/h4,8-9,11-12,17,19H,5-6H2,1-3H3/t8-,9+,11+,12-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOHSCJKRSLFLO-UOMAJYNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)C2C1C3(CC=C(C(=O)C3O)C)C(O2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3O)C)[C@](O2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100112 | |

| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclocalopin A | |

CAS RN |

486430-94-8 | |

| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486430-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

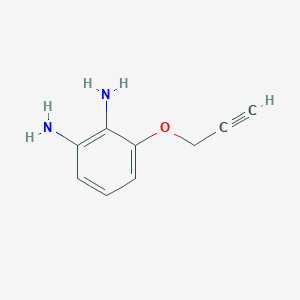

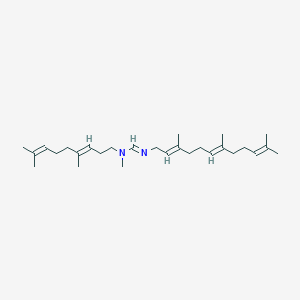

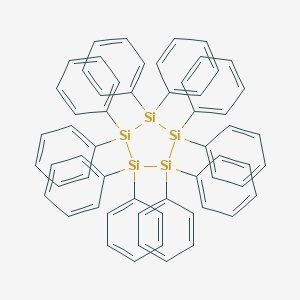

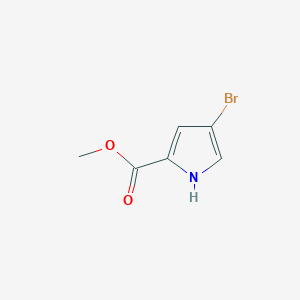

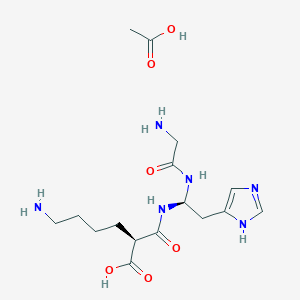

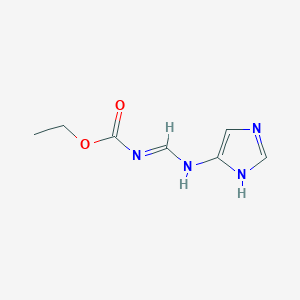

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)

![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)

![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)